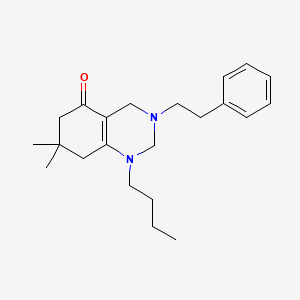

1-butyl-7,7-dimethyl-3-(2-phenylethyl)-2,3,4,6,7,8-hexahydroquinazolin-5(1H)-one

Descripción

Molecular Formula: C22H32N2O Average Mass: 340.511 g/mol Monoisotopic Mass: 340.251464 g/mol Chemical Structure: This compound features a hexahydroquinazolinone core substituted with a butyl group at position 1, two methyl groups at position 7, and a 2-phenylethyl moiety at position 2. The bicyclic quinazolinone framework contributes to its rigidity, while the alkyl and aromatic substituents modulate its physicochemical properties, including lipophilicity and solubility .

Propiedades

Fórmula molecular |

C22H32N2O |

|---|---|

Peso molecular |

340.5 g/mol |

Nombre IUPAC |

1-butyl-7,7-dimethyl-3-(2-phenylethyl)-2,4,6,8-tetrahydroquinazolin-5-one |

InChI |

InChI=1S/C22H32N2O/c1-4-5-12-24-17-23(13-11-18-9-7-6-8-10-18)16-19-20(24)14-22(2,3)15-21(19)25/h6-10H,4-5,11-17H2,1-3H3 |

Clave InChI |

UDUUMQFWFHGWMQ-UHFFFAOYSA-N |

SMILES canónico |

CCCCN1CN(CC2=C1CC(CC2=O)(C)C)CCC3=CC=CC=C3 |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 1-butil-7,7-dimetil-3-(2-feniletil)-2,3,4,6,7,8-hexahidroquinazolin-5(1H)-ona típicamente involucra reacciones orgánicas de varios pasos. Un método común comienza con la preparación del núcleo hexahidroquinazolinona a través de la ciclización de precursores apropiados.

Métodos de producción industrial: La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para la escalabilidad, el rendimiento y la rentabilidad. Esto podría incluir el uso de reactores de flujo continuo, catalizadores avanzados y principios de química verde para minimizar los residuos y el impacto ambiental.

Análisis De Reacciones Químicas

Tipos de reacciones: 1-butil-7,7-dimetil-3-(2-feniletil)-2,3,4,6,7,8-hexahidroquinazolin-5(1H)-ona puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para introducir grupos funcionales como grupos hidroxilo o carbonilo.

Reducción: Las reacciones de reducción pueden modificar el núcleo quinazolinona o los sustituyentes unidos.

Sustitución: Las reacciones de sustitución nucleófila o electrófila pueden reemplazar átomos de hidrógeno o grupos funcionales con otros sustituyentes.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH₄) o el borohidruro de sodio (NaBH₄) se utilizan a menudo.

Sustitución: Reactivos como los haluros de alquilo, los cloruros de acilo y varios catalizadores pueden facilitar las reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la sustitución podría introducir nuevos grupos alquilo o arilo.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1-butyl-7,7-dimethyl-3-(2-phenylethyl)-2,3,4,6,7,8-hexahydroquinazolin-5(1H)-one has been investigated for its potential pharmacological effects. Compounds in the quinazolinone class are often associated with various biological activities, including:

- Anticancer Activity : Quinazolinones have been shown to exhibit cytotoxic effects against different cancer cell lines. The specific structural features of this compound may enhance its efficacy against tumor cells through mechanisms such as apoptosis induction or cell cycle arrest.

- Antimicrobial Properties : Research indicates that quinazolinones can possess antimicrobial activity. The unique substituents in this compound may contribute to its ability to inhibit the growth of various pathogens.

- Neuroprotective Effects : Given the structural similarities to other neuroprotective agents, this compound could be explored for its potential in treating neurodegenerative diseases by inhibiting enzymes like acetylcholinesterase.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods. These methods allow for the generation of various derivatives that can be screened for biological activity. The ability to modify the structure opens avenues for optimizing pharmacological properties.

Table 1: Comparative Analysis of Quinazolinone Derivatives

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | Structure | Butyl and phenylethyl substituents | Potential anticancer and antimicrobial properties |

| 2-(4-Methylphenyl)quinazolin-4(3H)-one | Structure | Lacks alkyl substitution | Focused on phenolic activity |

| 7-(4-Chlorophenyl)quinazolinone | Structure | Halogenated | Enhanced antimicrobial properties |

| 4-(Phenylethynyl)quinazoline | Structure | Contains an ethynyl group | Different electronic properties |

Mecanismo De Acción

El mecanismo de acción de 1-butil-7,7-dimetil-3-(2-feniletil)-2,3,4,6,7,8-hexahidroquinazolin-5(1H)-ona depende de su objetivo biológico específico. En general, puede interactuar con enzimas, receptores u otras proteínas, modulando su actividad. Los objetivos moleculares y las vías implicadas pueden variar, pero los mecanismos comunes incluyen la inhibición de la actividad enzimática, la unión al receptor y la interrupción de los procesos celulares.

Compuestos similares:

Derivados de quinazolinona: Compuestos como 2-metil-4(3H)-quinazolinona y 3-fenil-2,4(1H,3H)-quinazolin-2,4-diona comparten similitudes estructurales.

Benzodiazepinas: Aunque estructuralmente diferentes, las benzodiazepinas también interactúan con objetivos biológicos similares, como los receptores GABA.

Unicidad: 1-butil-7,7-dimetil-3-(2-feniletil)-2,3,4,6,7,8-hexahidroquinazolin-5(1H)-ona es única debido a sus sustituyentes específicos y el perfil resultante de actividad biológica. Su combinación de grupos butilo, dimetil y feniletil proporciona propiedades químicas distintas y potenciales aplicaciones terapéuticas que no se encuentran en otros derivados de quinazolinona.

La estructura única y la reactividad diversa de este compuesto lo convierten en un tema valioso para la investigación en curso en varios campos científicos.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The hexahydroquinazolinone scaffold is a privileged structure in medicinal and synthetic chemistry. Below is a detailed comparison of 1-butyl-7,7-dimethyl-3-(2-phenylethyl)-2,3,4,6,7,8-hexahydroquinazolin-5(1H)-one with analogous derivatives, focusing on structural, synthetic, and functional differences.

Structural Analogues

Data Tables

Table 1: Physicochemical Properties

| Property | Target Compound | 7,7-Dimethyl-1,3-di(naphthalen-1-yl) Derivative | EGB |

|---|---|---|---|

| Molecular Weight | 340.51 | 420.56 | 302.39 |

| logP (Predicted) | 4.2 | 5.8 | 2.8 |

| Aqueous Solubility (mg/mL) | 0.12 | 0.03 | 1.5 |

| Melting Point (°C) | 148–152 | 165–168 | 210–215 |

Key Research Findings

Substituent Effects: The 2-phenylethyl group in the target compound enhances π-π stacking interactions in crystal lattices, as observed in X-ray diffraction studies of related quinazolinones .

Synthetic Flexibility : Biginelli condensations allow modular substitution, enabling rapid diversification for structure-activity relationship (SAR) studies .

Thione vs. Ketone : Thione derivatives exhibit stronger hydrogen-bonding capacity, improving binding to biological targets like kinases .

Actividad Biológica

1-butyl-7,7-dimethyl-3-(2-phenylethyl)-2,3,4,6,7,8-hexahydroquinazolin-5(1H)-one is a complex organic compound belonging to the quinazolinone family. Its unique molecular structure combines a hexahydroquinazolinone core with a butyl group and a phenylethyl substituent. This structural arrangement is significant for its potential biological activities and pharmacological applications.

- Molecular Formula : C₁₈H₂₃N₂O

- Molecular Weight : Approximately 342.48 g/mol

- Structural Features : The compound features a hexahydroquinazolinone core with specific substitutions that may enhance its lipophilicity and interaction with biological targets .

Biological Activity Overview

Research indicates that compounds in the quinazolinone class exhibit various biological activities, including:

- Antimicrobial Properties : Quinazolinones are known for their antibacterial and antifungal activities. Preliminary studies suggest that this compound may exhibit similar properties, although specific data on its efficacy against various pathogens is still emerging .

- Anticancer Activity : The compound's structural features may contribute to its potential as an anticancer agent. Quinazolinones have been documented to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The biological activity of this compound likely involves interactions with specific cellular targets. Interaction studies are essential for understanding these mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation. The exact target enzymes for this compound are yet to be fully elucidated .

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of quinazolinones to explore their biological activities further. For example:

- Antimicrobial Study : A derivative of the quinazolinone class demonstrated significant inhibition against Gram-positive bacteria with zones of inhibition ranging from 14 mm to 24 mm . This suggests that this compound may possess similar or enhanced antimicrobial properties.

- Anticancer Research : A study highlighted the anticancer potential of related quinazolinones through their ability to induce apoptosis in cancer cell lines. The compound's structural modifications could lead to improved efficacy .

Comparative Analysis

To better understand the unique properties of this compound compared to other quinazolinones:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(4-Methylphenyl)quinazolin-4(3H)-one | Structure | Lacks alkyl substitution; focused on phenolic activity. |

| 7-(4-Chlorophenyl)quinazolinone | Structure | Halogenated; known for enhanced antimicrobial properties. |

| 4-(Phenylethynyl)quinazoline | Structure | Contains an ethynyl group; exhibits different electronic properties. |

The distinct combination of the butyl and phenylethyl groups in this compound enhances its potential lipophilicity and alters its interaction with biological targets compared to these structurally similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.